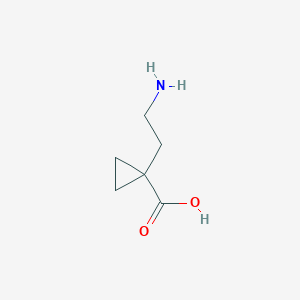

1-(2-Aminoethyl)cyclopropanecarboxylic acid

描述

1-(2-Aminoethyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring, a fundamental structure in organic chemistry known for its unique chemical properties due to the ring strain. This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor to the plant hormone ethylene, playing a crucial role in the ripening of fruits and various plant processes .

Synthesis Analysis

The synthesis of cyclopropane-containing amino acids, such as 1-(2-Aminoethyl)cyclopropanecarboxylic acid, has been a subject of interest due to their biological significance and potential applications. Various synthetic methods have been developed to obtain these compounds with high stereoselectivity and yield. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, highlighting the potential for similar approaches in the synthesis of related cyclopropane amino acids . Additionally, methods for synthesizing 1-aminocyclopropane-1,2-dicarboxylic acid derivatives have been analyzed, with a focus on diastereoselective processes and the use of enantiomerically pure starting compounds . Furthermore, sulfur ylide-mediated cyclopropanation of dehydroamino acid derivatives has been employed to synthesize 1-aminocyclopropanecarboxylic acid derivatives with reasonable diastereoselection .

Molecular Structure Analysis

The molecular structure of cyclopropane amino acids is characterized by the presence of a three-membered ring, which imparts significant rigidity to the molecule. This rigidity is often manifested in the formation of strong intramolecular hydrogen bonds, leading to highly defined three-dimensional structures. For example, the NMR structural study and DFT theoretical calculations of 2-aminocyclobutane-1-carboxylic acid derivatives have shown the formation of cis-fused [4.2.0]octane structural units, which confer high rigidity on these molecules both in solution and in the gas phase .

Chemical Reactions Analysis

Cyclopropane amino acids undergo various chemical reactions that are influenced by their unique structural features. The reactivity of these compounds can be exploited in the synthesis of biologically active molecules. For instance, 1-aminocyclopropane-1-carboxylic acid and its derivatives have been shown to inhibit enzymes such as apple 1-aminocyclopropane-1-carboxylic acid oxidase, which is involved in ethylene production . Additionally, the stereospecific conversion of 1-aminocyclopropanecarboxylic acid to ethylene by plant tissues has been demonstrated, indicating the importance of the cyclopropane ring in biological processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane amino acids are closely related to their molecular structure. The cyclopropane ring contributes to the stability and reactivity of these compounds. For example, the synthesis of fluorinated analogs of 1-aminocyclopropane carboxylic acid has been reported, showcasing the versatility of these compounds in chemical synthesis . The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid also highlights the potential of these compounds to serve as constrained γ-amino dicarboxylic acids .

科学研究应用

Ethylene Biosynthesis and Plant Growth

- Ethylene is a plant hormone responsible for the ripening of fruits. 1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of 1-(2-Aminoethyl)cyclopropanecarboxylic acid, is used in affinity purification techniques and generating antibodies, contributing to the understanding of ethylene biosynthesis in plants (Pirrung, Dunlap, & Trinks, 1989).

- The cyclopropyl group in certain cyclopropyl amino acids, like 1-aminocyclopropanecarboxylic acid (ACC), plays a significant role in the selective inhibition of enzymes, which has implications in plant physiology (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

Plant Hormone Research

- ACC is the precursor of ethylene in plants. When administered to light-grown wheat leaves, it is primarily converted into 1-(malonylamino)cyclopropane-1-carboxylic acid, a major conjugate, highlighting its role in plant hormone regulation (Hoffman, Yang, & McKeon, 1982).

Natural Products Chemistry

- 1-Aminocyclopropane-1-carboxylic acid and its analogs are found in a wide range of natural products and exhibit biological activities such as antifungal, antimicrobial, antiviral, and antitumoral. Research efforts focus on their isolation, characterization, synthesis, and biological activities (Coleman & Hudson, 2016).

Biochemical Analysis

- A sensitive assay for quantitatively determining 1-aminocyclopropane-1-carboxylic acid, the immediate precursor of ethylene in plant tissues, has been developed, indicating its importance in biochemical research (Lizada & Yang, 1979).

Plant Development and Ethylene-Independent Roles

- ACC, the direct precursor of ethylene, has a signaling role independent of ethylene biosynthesis. Its synthesis, conjugation, and transport are crucial in plant development and environmental response, offering numerous research opportunities in agronomy and plant sciences (Vanderstraeten & Van Der Straeten, 2017).

Pharmacophoric Applications in Drug Research

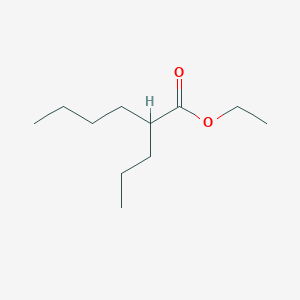

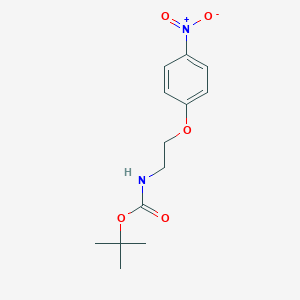

- 1-Aminocyclopropane-1-carboxylic acid derivatives, particularly (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, are key chiral intermediates in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors. Biocatalytic asymmetric synthesis of these derivatives has significant implications in drug research and development (Zhu, Shi, Zhang, & Zheng, 2018).

安全和危害

属性

IUPAC Name |

1-(2-aminoethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-4-3-6(1-2-6)5(8)9/h1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKGCGPIFIWAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363591 | |

| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)cyclopropanecarboxylic acid | |

CAS RN |

126822-37-5 | |

| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

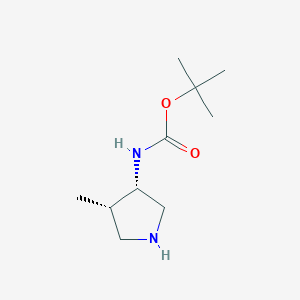

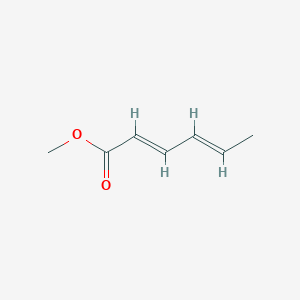

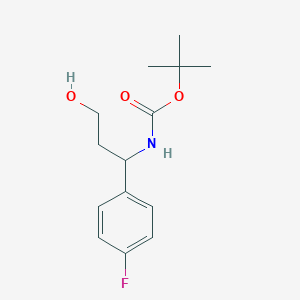

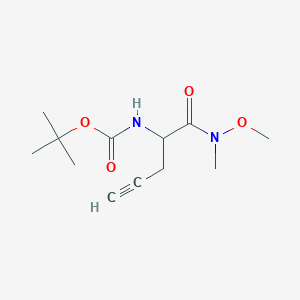

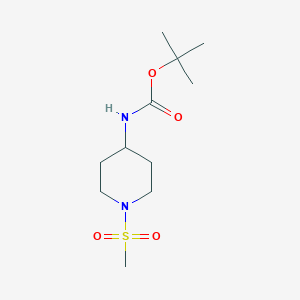

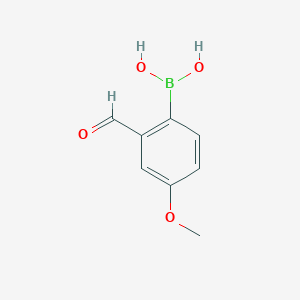

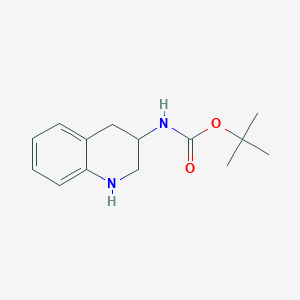

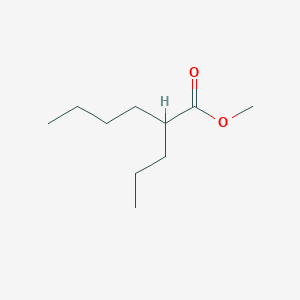

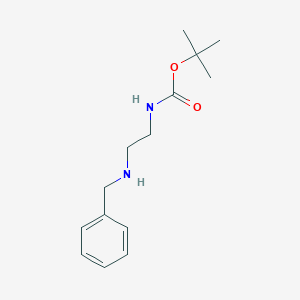

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)